4,4-Difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide
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Overview
Description
4,4-Difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a thiazole moiety and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Thiazole Moiety: The thiazole ring can be introduced through a condensation reaction between a thioamide and an α-haloketone.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through the reaction of the amine with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4,4-Difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity against various targets.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide: Unique due to the presence of both fluorine atoms and the thiazole ring.
N-(1,3-thiazol-2-yl)piperidine-1-carboxamide: Lacks the fluorine atoms, which may affect its biological activity and chemical reactivity.
4-Fluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide: Contains only one fluorine atom, leading to different physicochemical properties.
Uniqueness
The presence of two fluorine atoms in this compound enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
4,4-difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3OS/c10-9(11)1-4-14(5-2-9)8(15)13-7-12-3-6-16-7/h3,6H,1-2,4-5H2,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOOWAQWDLOLAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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